molecular formula C22H20O B11830128 Indeno[2,1-b]pyran, 4-butyl-2-phenyl- CAS No. 62239-56-9

Indeno[2,1-b]pyran, 4-butyl-2-phenyl-

Cat. No.: B11830128
CAS No.: 62239-56-9
M. Wt: 300.4 g/mol
InChI Key: OFFGPTCVHHGAOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- typically involves the reaction of indene derivatives with pyran precursors under specific conditions. One common method involves the use of a one-pot protocol where cyanoacetohydrazide, ninhydrin, malononitrile, and various cyclic CH-acids are reacted under reflux conditions in ethanol . This method is advantageous due to the availability of starting materials, high yields, and easy purification.

Industrial Production Methods

Industrial production of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The absence of hazardous solvents or catalysts in the synthesis process makes it environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 4-butyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno[2,1-b]pyran oxides, while substitution reactions can introduce various functional groups onto the phenyl or butyl substituents.

Scientific Research Applications

Indeno[2,1-b]pyran, 4-butyl-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 4-butyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Its photochromic properties, for example, are due to the cleavage of the C(sp3)–O bond of the pyran ring upon UV light irradiation, leading to different isomeric forms .

Comparison with Similar Compounds

Similar Compounds

    Indeno[2,1-b]oxine, 2-phenyl-: Similar in structure but lacks the butyl substituent.

    Naphthopyrans: These compounds share the pyran ring but have different fused ring systems and substituents.

Uniqueness

Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is unique due to the presence of both butyl and phenyl substituents, which enhance its chemical reactivity and potential applications. Its photochromic properties and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62239-56-9

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

4-butyl-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3

InChI Key

OFFGPTCVHHGAOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4

Origin of Product

United States

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